molecular formula C19H17ClN2O3S B2958296 N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 301176-55-6

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2958296
CAS No.: 301176-55-6
M. Wt: 388.87
InChI Key: QRDBVEHTNSWEDR-UHFFFAOYSA-N
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Description

N-(5-(2-Chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry. It features a thiazole core, a privileged scaffold in drug discovery known to contribute to a wide range of pharmacological activities . The molecular structure incorporates a 2-chlorobenzyl group and a 4-methoxyphenoxyacetamide moiety, which are common in the design of bioactive molecules. Thiazole and benzothiazole derivatives are extensively documented in scientific literature for their significant antimicrobial properties . Research on similar structures has demonstrated potent activity against various Gram-positive and Gram-negative bacterial strains, making this chemical class a valuable template for developing new antibacterial agents . Furthermore, the 1,3,4-oxadiazole and related heterocyclic systems are frequently investigated for their anticancer potential , with studies showing promising in vitro antiproliferative activity against diverse cancer cell lines . The mechanism of action for compounds within this family can vary, but often includes interference with key cellular processes. This product is provided as a chemical tool for early-stage discovery research. As with all compounds of this nature, researchers are responsible for conducting their own experiments to confirm its identity, purity, and specific biological activity. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-24-14-6-8-15(9-7-14)25-12-18(23)22-19-21-11-16(26-19)10-13-4-2-3-5-17(13)20/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDBVEHTNSWEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Substitution Reactions: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl halides.

    Acylation: The final step involves the acylation of the thiazole derivative with 2-(4-methoxyphenoxy)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Anticancer Activity

  • Compound 6a (): Exhibited selective cytotoxicity against breast cancer, likely due to the triazolylsulfanyl group enhancing interaction with cellular targets .
  • Compound 7d (): Demonstrated high cytotoxicity (IC50 = 1.8 µM) against Caco-2 cells, attributed to the electron-withdrawing 2-fluorophenoxy group improving membrane permeability .

Enzyme Inhibition

  • Compound 13 (): A piperazine-linked acetamide with MMP inhibitory activity, suggesting the acetamide bridge’s role in enzyme interaction .
  • Compound PB9 (): A thiazolidinedione-acetamide hybrid showed histone-binding activity, highlighting the importance of the thiazole-acetamide scaffold in epigenetic modulation .

Key SAR Insights:

Thiazole Substituents : The 2-chlorobenzyl group (shared with 6a) is critical for anticancer activity, possibly by enhancing hydrophobic interactions with target proteins .

Acetamide Modifications: Phenoxy groups with electron-donating substituents (e.g., 4-methoxy) may improve solubility but reduce cytotoxicity compared to halogenated derivatives . Bulky substituents (e.g., triazolylsulfanyl in 6a) can enhance selectivity but may reduce metabolic stability .

Biological Activity

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, a chlorobenzyl group, and a methoxyphenoxyacetamide moiety. Its molecular formula is C19H17ClN2O3SC_{19}H_{17}ClN_{2}O_{3}S, with a molecular weight of approximately 388.9 g/mol. The IUPAC name for this compound is This compound .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as glucose metabolism and lipid accumulation.
  • Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways, which may lead to therapeutic benefits in conditions like diabetes or obesity.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress .

Antidiabetic Effects

Research indicates that compounds structurally related to this compound have shown promise in improving insulin sensitivity and glucose tolerance. For example:

  • Case Study : In a study involving diabetic rat models, compounds with similar thiazole structures improved insulin levels and normalized serum lipid profiles by modulating gene expressions related to insulin signaling pathways such as IRS and PI3K .

Anticancer Properties

Some derivatives have demonstrated cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, suggesting potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidiabeticImproved glucose tolerance in diabetic models
AnticancerInduced apoptosis in cancer cell lines
AntioxidantPotential protective effects against oxidative stress

Q & A

Q. Table 1: Synthesis Optimization Parameters

ReactantsSolventBaseYieldReference
2-Amino-5-(2-Cl-benzyl)thiazole + Chloroacetyl chlorideDioxaneTEA21–33%
Thiazole derivatives + Mercapto compoundsAcetoneK₂CO₃60–76%

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirms substitution patterns (e.g., 2-chlorobenzyl protons at δ 7.2–7.4 ppm; methoxyphenoxy group at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M]+ peaks at m/z 471–507) and fragmentation patterns .
  • Elemental Analysis : Ensures purity (e.g., C: 60.87–61.07%, H: 5.55–5.89%) .

Advanced: How do structural modifications influence bioactivity in anticancer applications?

Answer:

  • Substituent Effects : Chlorine positioning (e.g., 2-Cl vs. 3,4-Cl₂) impacts selectivity. For example, 2-Cl derivatives show higher activity against melanoma (IC₅₀: 23.3 µM), while 3,4-Cl₂ derivatives target breast cancer .
  • Thiazole-Thioacetamide Linkages : Enhance apoptosis induction (e.g., 4c induces 65% apoptosis in A549 cells vs. 35% for unmodified analogs) .

Q. Table 2: Bioactivity of Structural Analogs

SubstituentTarget Cell LineIC₅₀ (µM)Selectivity Ratio*Reference
2-Cl-BenzylMelanoma23.310.2
3,4-Cl₂-BenzylBreast Cancer18.78.5
4-MethoxyphenoxyA549 Lung Cancer35.43.1
*Selectivity ratio = IC₅₀(normal cells)/IC₅₀(cancer cells).

Advanced: How can contradictions in enzyme inhibition data across studies be resolved?

Answer:

  • Assay Variability : Differences in MAO-B inhibition (IC₅₀: 0.028–1.2 µM) arise from enzyme source (human vs. recombinant) and substrate type (kynuramine vs. benzylamine) .
  • Competitive vs. Non-Competitive Inhibition : Use Lineweaver-Burk plots to distinguish mechanisms. For example, acetamide derivatives show mixed inhibition against AChE .

Advanced: How can molecular docking elucidate interactions with targets like MAO-B or HIV-1 RT?

Answer:

  • Software : Glide (Schrödinger Suite) and AutoDock Vina are used with PDB structures (e.g., 2RKI for HIV-1 RT) .
  • Key Interactions : Hydrophobic pockets in MAO-B (e.g., Tyr 398) bind the chlorobenzyl group, while hydrogen bonds with 4-methoxyphenoxy stabilize binding .

Advanced: What in vitro/in vivo models are appropriate for pharmacokinetic and toxicity studies?

Answer:

  • In Vitro : A549 lung cancer and NIH/3T3 normal cells for selectivity screening (e.g., 4c: IC₅₀ = 23.3 µM vs. >1000 µM) .
  • In Vivo : Wister albino mice for acute toxicity (LD₅₀ > 1000 mg/kg) and hepatic enzyme profiling (ALT/AST levels) .

Basic: What steps ensure purity during synthesis and purification?

Answer:

  • TLC Monitoring : Use hexane:ethyl acetate (9:1) to track reaction progress .
  • Recrystallization : Ethanol-DMF (1:1) removes unreacted starting materials .
  • Column Chromatography : Silica gel (60–120 mesh) with gradient elution (CHCl₃:MeOH) .

Advanced: How do DFT and MD simulations complement experimental data?

Answer:

  • DFT : Predicts electron-density maps for reactive sites (e.g., methoxyphenoxy group’s charge distribution) .
  • MD Simulations : Simulate binding stability with MAO-B (RMSD < 2.0 Å over 100 ns) .

Advanced: How does crystallographic data validate 3D conformation?

Answer:

  • SHELX Refinement : Resolves bond angles (e.g., C-S-C in thiazole at 88.5°) and torsion angles (e.g., 4-methoxyphenoxy dihedral: 15.2°) .
  • CCDC Deposition : Publicly accessible data (e.g., CCDC 2050121) confirms structural reproducibility .

Advanced: What strategies mitigate off-target effects in polypharmacological profiles?

Answer:

  • Selective MAO-B Inhibitors : Introduce bulkier substituents (e.g., 4-tert-butylphenyl) to reduce MAO-A affinity .
  • Proteomics Profiling : Identify off-target kinases using KINOMEscan panels .

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